1-[4-(Morpholin-4-yl)-1-(prop-1-en-2-yl)cyclohex-3-en-1-yl]ethan-1-one
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Overview
Description
1-[4-(Morpholin-4-yl)-1-(prop-1-en-2-yl)cyclohex-3-en-1-yl]ethan-1-one is a chemical compound with a complex structure that includes a morpholine ring, a cyclohexene ring, and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Morpholin-4-yl)-1-(prop-1-en-2-yl)cyclohex-3-en-1-yl]ethan-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Cyclohexene Ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Morpholine Ring: This step involves the nucleophilic substitution of a suitable leaving group with morpholine.
Formation of the Ketone Group: This can be done through oxidation reactions using reagents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Morpholin-4-yl)-1-(prop-1-en-2-yl)cyclohex-3-en-1-yl]ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to a carboxylic acid using strong oxidizing agents.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
1-[4-(Morpholin-4-yl)-1-(prop-1-en-2-yl)cyclohex-3-en-1-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-(Morpholin-4-yl)-1-(prop-1-en-2-yl)cyclohex-3-en-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
1-(Morpholin-4-yl)prop-2-en-1-one: Shares the morpholine ring and ketone group but lacks the cyclohexene ring.
4-Acryloylmorpholine: Contains the morpholine ring and an acryloyl group but differs in the overall structure.
Uniqueness
1-[4-(Morpholin-4-yl)-1-(prop-1-en-2-yl)cyclohex-3-en-1-yl]ethan-1-one is unique due to its combination of a morpholine ring, a cyclohexene ring, and a ketone group
Properties
CAS No. |
110977-49-6 |
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Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
1-(4-morpholin-4-yl-1-prop-1-en-2-ylcyclohex-3-en-1-yl)ethanone |
InChI |
InChI=1S/C15H23NO2/c1-12(2)15(13(3)17)6-4-14(5-7-15)16-8-10-18-11-9-16/h4H,1,5-11H2,2-3H3 |
InChI Key |
PHPAJBCSZPDJRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1(CCC(=CC1)N2CCOCC2)C(=O)C |
Origin of Product |
United States |
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